REACTION_CXSMILES
|
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH2:10]([N:14]=[C:15]=[O:16])[CH2:11][CH2:12][CH3:13]>CN(C)C=O>[CH2:10]([NH:14][C:15]([N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8])=[O:16])[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N=C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
at room temperature and stirred at the same temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to 40ml
|
Type
|
CUSTOM
|
Details
|
by removing dimethyl formamide and excess n-butyl isocyanate under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was poured into 300ml of water and resultant precipitate
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
The precipitate was washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC(=O)N1C(=O)NC(=O)C(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.6 g | |
YIELD: PERCENTYIELD | 72.3% | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |